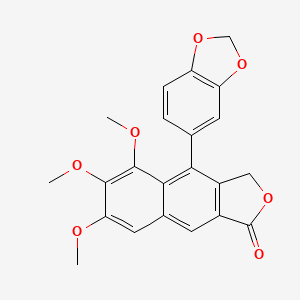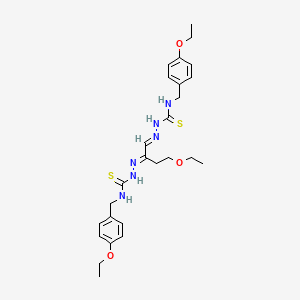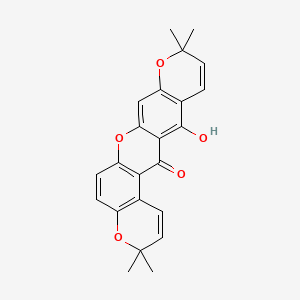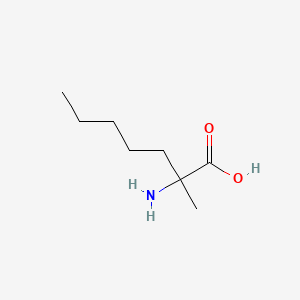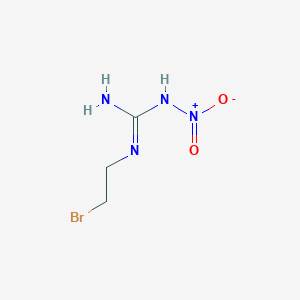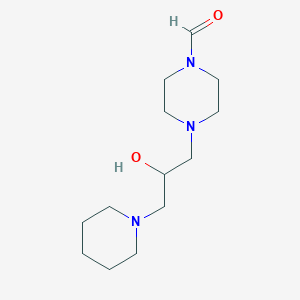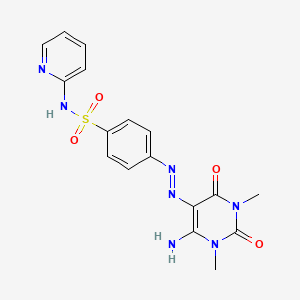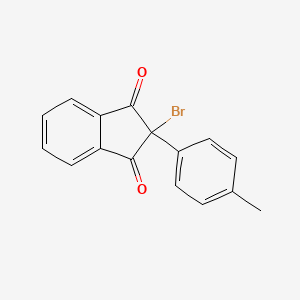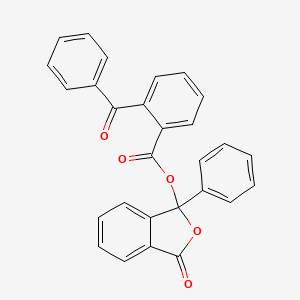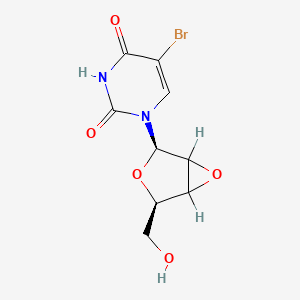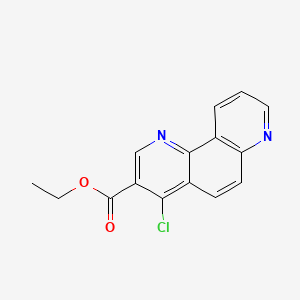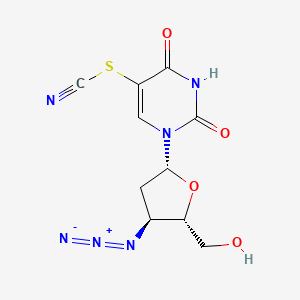
5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-(4-morpholinyl)-alpha-L-lyxo-hexopyranosyl)oxy)-, hydrochloride, (8S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-(4-morpholinyl)-alpha-L-lyxo-hexopyranosyl)oxy)-, hydrochloride, (8S-cis)-: is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its intricate structure, which includes multiple hydroxyl groups, a methoxy group, and a morpholinyl-substituted hexopyranosyl moiety. It is often studied for its potential therapeutic properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting from simpler aromatic precursors. The key steps include:
Formation of the Naphthacenedione Core: This involves the cyclization of aromatic precursors under acidic or basic conditions.
Introduction of Hydroxyl and Methoxy Groups: These functional groups are typically introduced through electrophilic aromatic substitution reactions.
Glycosylation: The attachment of the hexopyranosyl moiety is achieved through glycosylation reactions, often using glycosyl donors and acceptors under catalytic conditions.
Morpholinyl Substitution: The morpholinyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.
Comparison with Similar Compounds
1-Naphthoic Acid: Shares the naphthalene core but lacks the complex functional groups and glycosyl moiety.
Allylamine: A simpler amine compound with different functional properties.
Carbonyl Compounds: Such as aldehydes and ketones, which share the carbonyl functional group but differ in overall structure and reactivity.
Uniqueness:
- The presence of multiple hydroxyl groups, a methoxy group, and a morpholinyl-substituted hexopyranosyl moiety makes this compound unique in its chemical behavior and potential applications. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
80844-67-3 |
|---|---|
Molecular Formula |
C31H35NO11 |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
9-acetyl-6,9,11-trihydroxy-7-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C31H35NO11/c1-14-26(34)18(32-7-9-41-10-8-32)11-21(42-14)43-20-13-31(39,15(2)33)12-17-23(20)30(38)25-24(28(17)36)27(35)16-5-4-6-19(40-3)22(16)29(25)37/h4-6,14,18,20-21,26,34,36,38-39H,7-13H2,1-3H3 |
InChI Key |
OYIWRKOSDGPKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N6CCOCC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


